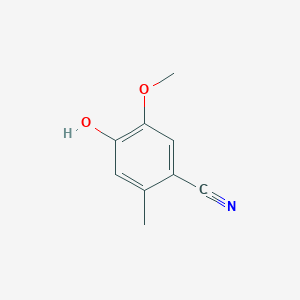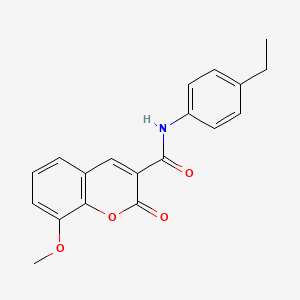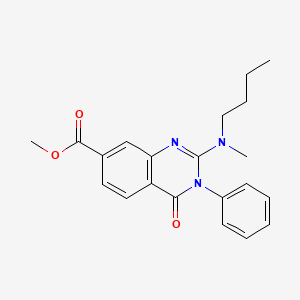
5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine” is a chemical compound. It is related to the class of compounds known as 1,2,4-triazines . It is also related to Metformin, a medication used for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives involves various methods. For instance, 3-Amino-5,6-dimethyl-1,2,4-triazine reacts with silver trifluoromethanesulfonate to yield a specific compound . Another method involves the reaction with an excess of benzoyl chloride in the presence of triethylamine in refluxing chloroform .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives has been studied using various spectroscopic methods . The structure of 3-Amino-5,6-dimethyl-1,2,4-triazine has been analyzed using X-ray diffraction .
Chemical Reactions Analysis
1,2,4-Triazine derivatives, including this compound, can undergo various chemical reactions. For example, 3-Amino-5,6-dimethyl-1,2,4-triazine reacts with silver trifluoromethanesulfonate .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives can be analyzed using various techniques. For instance, FT-IR spectra can confirm the presence of the functional groups in the synthesized compounds . The molecular weight of 5,6-dimethyl-1,2,4-triazine is 109.1292 .
Aplicaciones Científicas De Investigación
Chemical Modification and Synthesis
- The reactivity of various 1,2,4-triazine derivatives, including those structurally related to 5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine, has been explored for the synthesis of boron-centered as-triazines and thioesters of ethyl sulfinic acid (Azev et al., 2003).
- Research into the synthesis and molecular structure of allylic derivatives of 1,2,4-triazines has provided insights into their chemical behavior, relevant for applications in material science and medicinal chemistry (Hwang et al., 2006).
- A study on the synthesis of various substituted 1,2,4-triazines using 3-(methylsulfonyl)-1,2,4-triazine as a precursor demonstrated the potential for producing a wide range of derivatives, which could be applied in different scientific fields (Shi et al., 2016).
Electrochemical Properties
- The electrochemical behavior of triazine derivatives in non-aqueous media has been studied, revealing potential applications in electrochemistry and sensor development (Farzinnejad et al., 2005).
Material Science and Optics
- Triazine derivatives have been explored for their potential in creating new materials for nonlinear optics, particularly in the context of crystal structures and molecular packing (Boese et al., 2002).
Biological Applications
- The binding studies of zinc-triazine complexes with bovine serum albumin suggest applications in drug delivery and pharmaceutical science (Abeydeera et al., 2018).
- Investigations into the antiviral activity of triazine derivatives have highlighted their potential as pharmaceutical agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Mecanismo De Acción
While the specific mechanism of action for “5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine” is not mentioned in the search results, it’s worth noting that some 1,3,5-triazines display important biological properties. For example, they are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,6-dimethyl-3-methylsulfonyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-5(2)8-9-6(7-4)12(3,10)11/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURLJUOETMUFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)


![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)






![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![4-methoxy-7-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2498872.png)